molecular formula C14H12N2O2 B3303752 N-(4-methoxyphenyl)benzo[d]oxazol-2-amine CAS No. 92148-95-3

N-(4-methoxyphenyl)benzo[d]oxazol-2-amine

Cat. No.: B3303752
CAS No.: 92148-95-3
M. Wt: 240.26 g/mol
InChI Key: IHJZSGBKXBCRBI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)benzo[d]oxazol-2-amine is a chemical compound that belongs to the class of oxazole derivatives. . The structure of this compound consists of a benzo[d]oxazole ring system substituted with a 4-methoxyphenyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with 2-aminobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the benzo[d]oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. Molecular docking studies have revealed that the compound can bind to the active sites of these targets, thereby disrupting their function and leading to cell death .

Comparison with Similar Compounds

N-(4-methoxyphenyl)benzo[d]oxazol-2-amine can be compared with other similar compounds such as:

  • 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine
  • 2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine
  • 2-Isopropylbenzo[d]oxazol-6-amine

These compounds share a similar benzo[d]oxazole core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their biological activity and chemical properties .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of other heterocyclic compounds. Ongoing research continues to explore its potential as a therapeutic agent and its mechanism of action at the molecular level.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-17-11-8-6-10(7-9-11)15-14-16-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJZSGBKXBCRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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